

Spectroscopic Characterization of 4-chloro-6-methoxy-7-methylquinazoline: A Technical Guide

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Compound of Interest

Compound Name: 4-chloro-6-methoxy-7-methylquinazoline

CAS No.: 211320-78-4

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-chloro-6-methoxy-7-methylquinazoline**. While a comprehensive, publicly available dataset for this specific molecule is limited, this guide synthesizes information from structurally related compounds and foundational spectroscopic principles to serve as a robust reference for its characterization. The methodologies and interpretations presented herein are grounded in established practices for the analysis of quinazoline derivatives, a class of compounds of significant interest in medicinal chemistry.^{[1][2][3]}

Molecular Structure and Context

4-chloro-6-methoxy-7-methylquinazoline is a substituted quinazoline, a heterocyclic aromatic compound composed of fused benzene and pyrimidine rings.^[1] The nature and position of its substituents—a chloro group at position 4, a methoxy group at position 6, and a methyl group at position 7—are key determinants of its chemical properties and, consequently,

its spectroscopic signature.^[2] Understanding this signature is crucial for confirming its identity and purity in synthetic and medicinal chemistry applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **4-chloro-6-methoxy-7-methylquinazoline**, both ^1H and ^{13}C NMR are indispensable for structural verification.

Experimental Protocol: NMR

A standard protocol for acquiring NMR spectra of quinazoline derivatives is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), in a 5 mm NMR tube.^{[4][5]}
- **Instrumentation:** Record the ^1H and ^{13}C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for protons.^[5]
- **Data Acquisition:**
 - ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.^[5]
 - ^{13}C NMR: Similarly, acquire the spectrum with an adequate number of scans.

^1H NMR Spectral Data (Predicted)

The expected ^1H NMR spectrum of **4-chloro-6-methoxy-7-methylquinazoline** would exhibit distinct signals corresponding to each unique proton environment. The predicted chemical shifts are based on the analysis of similar quinazoline structures.^{[5][6]}

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.9	Singlet	1H	H-2
~7.5	Singlet	1H	H-5
~7.3	Singlet	1H	H-8
~4.0	Singlet	3H	OCH ₃ at C-6
~2.5	Singlet	3H	CH ₃ at C-7

Interpretation:

- The protons on the quinazoline ring system (H-2, H-5, and H-8) are expected to appear as singlets in the aromatic region of the spectrum.
- The methoxy (OCH₃) protons will resonate as a sharp singlet, typically around 4.0 ppm.
- The methyl (CH₃) protons will also appear as a singlet, at a more upfield position, around 2.5 ppm.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ) ppm	Assignment
~162	C-4
~159	C-2
~156	C-6
~148	C-8a
~140	C-7
~123	C-4a
~109	C-5
~106	C-8
~56	OCH ₃
~18	CH ₃

Interpretation:

- The carbon atoms of the quinazoline ring will have characteristic shifts in the aromatic region (100-160 ppm).[1]
- The carbon attached to the electronegative chlorine atom (C-4) is expected to be significantly downfield.
- The methoxy and methyl carbons will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: MS

- Sample Preparation: Dissolve the sample in a suitable volatile solvent, such as methanol or acetonitrile.[4]

- Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.
- Data Acquisition: Determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.[4]

Expected Mass Spectrum

m/z (Mass-to-Charge Ratio)	Assignment	Notes
~208.65	$[M]^+$	Molecular ion
~210.65	$[M+2]^+$	Isotope peak due to ^{37}Cl

Interpretation:

The molecular formula of **4-chloro-6-methoxy-7-methylquinazoline** is $\text{C}_{10}\text{H}_9\text{ClN}_2\text{O}$, with a molecular weight of approximately 208.65 g/mol. The mass spectrum is expected to show a prominent molecular ion peak at this m/z value. A characteristic isotopic peak at $[M+2]^+$ with roughly one-third the intensity of the molecular ion peak will be observed due to the natural abundance of the ^{37}Cl isotope.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR

- Sample Preparation: For solid samples, the KBr disc technique is commonly employed. A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin pellet.[4]
- Instrumentation: Record the spectrum using an FTIR spectrometer.[7]
- Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm^{-1}).

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3100-3000	C-H stretch	Aromatic C-H
~2950-2850	C-H stretch	Aliphatic C-H (CH ₃ , OCH ₃)
~1620-1610	C=N stretch	Quinazoline ring
~1580-1570	C=C stretch	Aromatic ring
~1250-1200	C-O stretch	Aryl ether
~800-700	C-Cl stretch	Aryl chloride

Interpretation:

The IR spectrum will display characteristic absorption bands for the aromatic quinazoline ring system, including C-H, C=C, and C=N stretching vibrations.[1] Additionally, distinct peaks corresponding to the C-H stretches of the methyl and methoxy groups, the C-O stretch of the aryl ether, and the C-Cl stretch will be present.

Synthesis and Structural Confirmation

The synthesis of **4-chloro-6-methoxy-7-methylquinazoline** typically involves the chlorination of 6-methoxy-7-methylquinazolin-4(3H)-one.[8] A common method utilizes a chlorinating agent like phosphorus oxychloride (POCl₃).[5][8] The successful synthesis and purification of the target compound, followed by the acquisition of spectroscopic data consistent with the predictions outlined in this guide, would provide strong evidence for its structural confirmation.

Visualizing the Core Structure

To aid in the understanding of the molecular architecture, the following diagram illustrates the structure of **4-chloro-6-methoxy-7-methylquinazoline**.

Caption: Molecular structure of **4-chloro-6-methoxy-7-methylquinazoline**.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for **4-chloro-6-methoxy-7-methylquinazoline**. By leveraging data from analogous structures and fundamental principles, researchers can effectively utilize this information for the identification and characterization of this important quinazoline derivative. The experimental protocols and interpretative guidance furnished herein are intended to support the rigorous scientific investigation of this and related compounds in the field of drug discovery and development.

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- To cite this document: BenchChem. [Spectroscopic Characterization of 4-chloro-6-methoxy-7-methylquinazoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8556315/docs#spectroscopic-characterization-of-4-chloro-6-methoxy-7-methylquinazoline-a-technical-guide\]](https://www.benchchem.com/product/b8556315/docs#spectroscopic-characterization-of-4-chloro-6-methoxy-7-methylquinazoline-a-technical-guide)

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